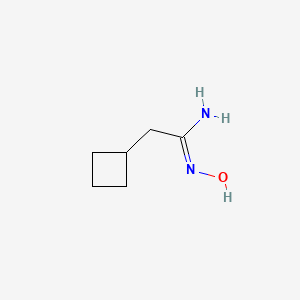
2-Cyclobutyl-N-hydroxyacetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-N’-hydroxyethanimidamide is an organic compound with the molecular formula C6H12N2O It features a cyclobutyl group attached to an ethanimidamide moiety, with a hydroxyl group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N’-hydroxyethanimidamide typically involves the reaction of cyclobutylamine with ethyl formate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amidine structure.
Industrial Production Methods: While specific industrial production methods for 2-cyclobutyl-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions: 2-Cyclobutyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amidines.
科学研究应用
2-Cyclobutyl-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-cyclobutyl-N’-hydroxyethanimidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amidine group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclobutyl group provides hydrophobic interactions that enhance binding affinity.
相似化合物的比较
Cyclobutylamine: Shares the cyclobutyl group but lacks the amidine and hydroxyl functionalities.
N-Hydroxyethanimidamide: Contains the amidine and hydroxyl groups but lacks the cyclobutyl moiety.
Uniqueness: 2-Cyclobutyl-N’-hydroxyethanimidamide is unique due to the combination of the cyclobutyl group and the amidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
2-cyclobutyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H12N2O/c7-6(8-9)4-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8) |
InChI 键 |
GOWJYJWLSDUDJT-UHFFFAOYSA-N |
手性 SMILES |
C1CC(C1)C/C(=N/O)/N |
规范 SMILES |
C1CC(C1)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
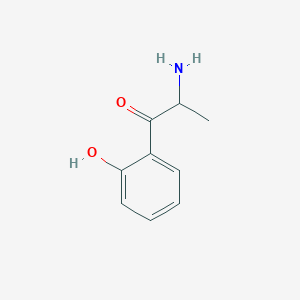
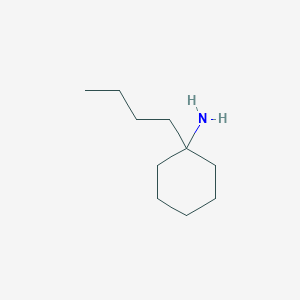
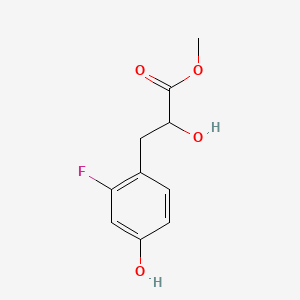
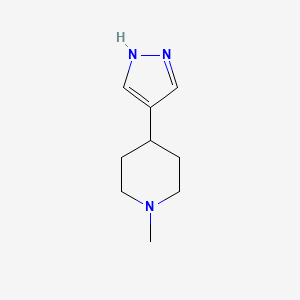
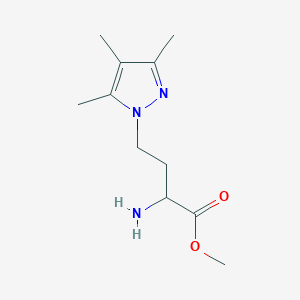

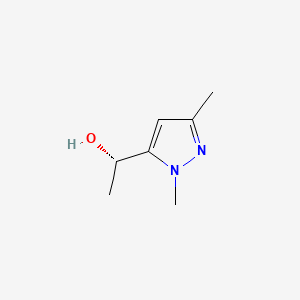
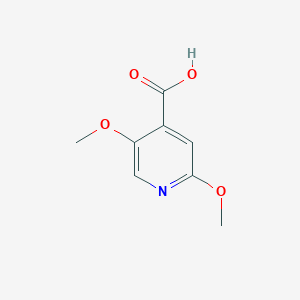
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
